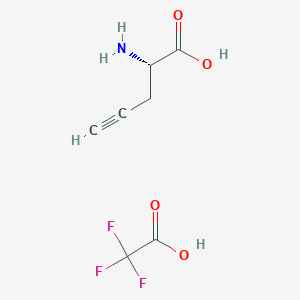

Pra-NH2 TFA

Description

Contextualization of Propargylglycine (B1618536) (Pra) in Contemporary Bioorganic Chemistry

Propargylglycine (Pra) is a non-canonical or unnatural amino acid (UAA), meaning it is not one of the 20 standard proteinogenic amino acids. rsc.org Its significance in modern bioorganic chemistry stems from the chemical properties of its side chain, which contains a terminal alkyne group. This functional group is central to its utility.

The primary application of the alkyne group is in bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction". nih.govunige.ch This reaction allows for the specific and efficient covalent ligation of the Pra-containing peptide to another molecule bearing an azide (B81097) group under mild, biocompatible conditions. unige.chresearchgate.net This capability enables researchers to precisely attach probes, tags, or other functional moieties to peptides and proteins. rsc.org

Beyond its role in bioconjugation, Pra is also utilized as a structural component in peptidomimetics to design molecules with enhanced stability or novel functions. rsc.orgpeptide.com The rigid, linear structure of the alkyne can be used to introduce conformational constraints within a peptide sequence. chemrxiv.org Furthermore, propargylglycine itself has been identified as a mechanism-based inactivator of several enzymes, including cystathionine (B15957) γ-lyase, making it a valuable scaffold for designing enzyme inhibitors. nih.govchemimpex.com The ability to incorporate this UAA into peptide sequences has expanded the chemical diversity available for protein engineering and drug discovery. rsc.orgnih.gov

Significance of Trifluoroacetic Acid (TFA) in Modern Peptide Science and Organic Synthesis

Trifluoroacetic acid (TFA), with the chemical formula CF3CO2H, is a strong organofluorine acid that plays a critical role in synthetic chemistry, particularly in the field of peptide science. wikipedia.org Its utility is tied to a combination of properties: strong acidity, high volatility, and good solubility in organic solvents. wikipedia.orgadvancedchemtech.com

In modern peptide science, TFA has two principal functions:

Cleavage Reagent in Solid-Phase Peptide Synthesis (SPPS): SPPS is the standard method for chemically synthesizing peptides. In the widely used Fmoc/tBu strategy, TFA is the reagent of choice for the final cleavage step. opnme.comgenscript.compeptide.com It is used in concentrated form to detach the completed peptide chain from the insoluble resin support while simultaneously removing acid-labile side-chain protecting groups. advancedchemtech.comgenscript.com

Ion-Pairing Agent in HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for purifying synthetic peptides. TFA is commonly added to the mobile phase (typically at a concentration of 0.05-0.1%) where it acts as an ion-pairing agent. peptide.com It protonates basic residues in the peptide and forms an ion pair, which masks the charges and reduces undesirable interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved chromatographic separation. peptide.com

Because of its use in both the cleavage and purification steps, synthetic peptides are most commonly isolated and delivered as their trifluoroacetate (B77799) salts. genscript.comlifetein.compeptide2.com The TFA counterion is associated with the protonated amine groups within the peptide, such as the N-terminus and the side chains of basic amino acids.

Historical Trajectory and Evolution of Pra-NH2·TFA Utilization in Academic Research

The utilization of Pra-NH2·TFA is intrinsically linked to several parallel advancements in organic and chemical biology. The historical trajectory began not with the compound itself, but with the foundational techniques that make its synthesis and application possible.

The journey started with the total synthesis of natural products in the 19th and early 20th centuries, which established the principles of chemical synthesis. scripps.edu A monumental leap occurred with Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in the 1960s, which dramatically simplified and accelerated the production of peptides. peptide.com This was further refined by the development of orthogonal protection schemes, such as the Fmoc/tBu strategy in the late 1970s, which made SPPS more versatile and is now a standard method. peptide.com The introduction of TFA-labile resins like the Rink amide resin in 1987 enabled the direct synthesis of peptide amides via Fmoc chemistry. peptide.com

The incorporation of unnatural amino acids (UAAs) represents a more recent frontier. While early studies in the 1980s used propargylglycine as a standalone agent to study enzyme mechanisms nih.gov, its incorporation into peptides became more common with the broader availability of derivatized UAA building blocks for SPPS. peptide.com The true explosion in the use of Pra-containing peptides, however, correlates with the development of "click chemistry" in the early 2000s. The discovery of the CuAAC reaction provided a highly reliable method for modifying biomolecules, and propargylglycine became a go-to building block for introducing the necessary alkyne handle. nih.govunige.ch

Therefore, the existence and use of Pra-NH2·TFA is a modern convergence: a peptide amide (-NH2) is synthesized using a Pra building block on a solid support, then cleaved and purified using TFA. Research articles from the past two decades frequently describe the synthesis of Pra-containing peptides, often as their TFA salts, for a wide array of applications in chemical biology and drug discovery. tum.dersc.orgrsc.org

Overview of Foundational Research Paradigms Involving Pra-NH2·TFA Derivatives

Derivatives of Pra-NH2·TFA are employed in several key research areas, leveraging the unique reactivity of the propargyl group.

Bioconjugation and Chemical Probes: The most widespread application is the use of the alkyne side chain as a handle for bioconjugation via the CuAAC reaction. unige.chresearchgate.net Researchers can synthesize a peptide amide containing Pra and then "click" on a variety of functional molecules. This includes fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or metal chelators for radiolabeling. nih.govmdpi.com This paradigm allows for the creation of custom-designed molecular probes to study biological processes.

Peptide Macrocyclization: The alkyne group of a Pra residue can be reacted with an azide-containing amino acid elsewhere in the same peptide chain to form a stable, cyclic triazole linkage. researchgate.netrsc.org This side chain-to-side chain cyclization, or "stapling," is used to lock the peptide into a specific bioactive conformation, such as an α-helix or a β-turn. researchgate.netpasteur.frnih.gov Such conformational constraint can lead to increased metabolic stability, enhanced binding affinity for a biological target, and improved cell permeability. nih.gov

Development of Enzyme Inhibitors and Peptidomimetics: Propargylglycine is a known inhibitor of enzymes like cystathionine γ-lyase and alanine (B10760859) racemase. nih.gov Incorporating Pra into peptide sequences is a strategy to design potent and specific enzyme inhibitors. nih.gov More broadly, the inclusion of UAAs like Pra is a central tenet of creating peptidomimetics—molecules that mimic the structure of natural peptides but possess improved pharmacological properties, such as resistance to enzymatic degradation. rsc.orggoogle.com

Combinatorial Chemistry and Library Screening: The robust nature of the click reaction makes it suitable for high-throughput synthesis. Libraries of peptides containing a Pra residue can be synthesized and then reacted with a library of azide-containing fragments to rapidly generate a large number of diverse molecules for screening in drug discovery campaigns. nih.gov

Data Tables

Table 1: Component Properties of Pra-NH2·TFA

| Component | Chemical Identity | Role in the Compound | Key Function in Research |

| Propargylglycine (Pra) | Unnatural Amino Acid | Core structural and reactive unit | Provides a terminal alkyne handle for "click" chemistry and bioconjugation. nih.govunige.ch |

| Amide (-NH2) | C-Terminal Modification | Caps the C-terminus of the peptide | Increases resistance to carboxypeptidases and can alter solubility and binding properties. |

| Trifluoroacetate (TFA) | Counterion | Balances the positive charges on the peptide | A consequence of standard peptide synthesis and purification methods (cleavage and HPLC). advancedchemtech.comgenscript.comthermofisher.com |

Table 2: Key Research Paradigms Utilizing Pra-NH2·TFA Derivatives

| Research Paradigm | Description | Representative Application |

| Bioconjugation | Covalent attachment of functional molecules (e.g., fluorophores, biotin, drugs) to the peptide via the alkyne side chain. unige.ch | Creating peptide-based imaging agents for tracking biological targets. mdpi.com |

| Peptide Macrocyclization | Intramolecular reaction between the Pra alkyne and an azide within the same peptide to form a cyclic structure. researchgate.netrsc.org | Stabilizing α-helical or β-turn conformations to enhance binding affinity and proteolytic stability. pasteur.frnih.gov |

| Enzyme Inhibition | Designing peptides that target and inhibit specific enzymes, using Pra as a key interacting or inactivating residue. nih.gov | Development of novel antibacterial agents by targeting essential bacterial enzymes. nih.govresearchgate.net |

| Peptidomimetics | Incorporation of Pra to create non-natural peptide analogues with improved stability, bioavailability, or novel functions. rsc.org | Overcoming the limitations of natural peptides in drug development. peptide.comgoogle.com |

Properties

IUPAC Name |

(2S)-2-aminopent-4-ynoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.C2HF3O2/c1-2-3-4(6)5(7)8;3-2(4,5)1(6)7/h1,4H,3,6H2,(H,7,8);(H,6,7)/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITVOKLFILARSI-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advancements in the Chemical Synthesis of Pra Containing Peptides As Trifluoroacetate Salts

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Pra Incorporation

SPPS is the cornerstone for the assembly of Pra-containing peptides, enabling the stepwise addition of amino acids to a growing chain anchored to an insoluble resin. rsc.org The choice of protecting group strategy and the nature of the solid support are critical factors influencing the efficiency and purity of the final peptide.

Fmoc/tBu Strategy for Constructing Pra-Peptides on Solid Support

The 9-fluorenylmethyloxycarbonyl (Fmoc) / tert-butyl (tBu) strategy is the most widely employed method for SPPS due to its milder deprotection conditions compared to the Boc/Bzl strategy. iris-biotech.decsbio.com In this approach, the Nα-amino group is temporarily protected by the base-labile Fmoc group, which is removed at each cycle of the synthesis using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). csbio.com The side chains of most amino acids are protected with acid-labile groups such as tBu, which are stable to the basic conditions of Fmoc deprotection. iris-biotech.de

The synthesis of Pra-containing peptides using the Fmoc/tBu strategy involves the use of Fmoc-L-propargylglycine as the building block. biosynth.com This protected amino acid can be incorporated into the peptide sequence using standard coupling protocols. nih.govnih.gov The alkyne side chain of Pra does not require a protecting group as it is stable to the conditions used in Fmoc-based SPPS. holublab.com After the complete assembly of the peptide chain, the final cleavage from the resin and removal of the side-chain protecting groups is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). thno.orgrsc.org This process yields the crude peptide as a TFA salt. prepchem.com

Boc Strategy for Pra-Peptide Assembly

The tert-butoxycarbonyl (Boc) / benzyl (B1604629) (Bzl) strategy represents the original methodology for SPPS. seplite.commasterorganicchemistry.com In this method, the Nα-amino group is protected by the acid-labile Boc group, which is removed with a moderately strong acid like TFA. seplite.compeptide.com The side-chain protecting groups are typically benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal along with cleavage of the peptide from the resin. masterorganicchemistry.compeptide.comnih.gov

While the Fmoc/tBu strategy has become more prevalent, the Boc/Bzl strategy is still utilized in specific applications. iris-biotech.de For the synthesis of Pra-containing peptides, Boc-L-Pra-OH can be used in conjunction with this strategy. researchgate.net Similar to the Fmoc strategy, the propargyl group of Pra is stable to the repetitive TFA treatments used for Boc deprotection. The final cleavage with a strong acid like HF will yield the peptide, which can then be converted to its TFA salt if desired. nih.gov

Optimization of Polymeric Resin Selection and Functionalization (e.g., Rink Amide, Tentagel, Amino-Li-Resin)

The choice of solid support is crucial for the successful synthesis of peptides. The properties of the resin, such as its chemical nature, cross-linking, and functionalization, directly impact swelling, reagent accessibility, and ultimately, the yield and purity of the peptide. issuu.comissuu.com

Rink Amide Resin: This resin is widely used for the synthesis of peptide amides via the Fmoc/tBu strategy. nih.govnih.govpeptide.com It possesses a TFA-labile linker that, upon cleavage, generates a C-terminal amide. peptide.com Rink amide resins are available on various polymer matrices, including polystyrene and PEGylated supports. nih.gov

Tentagel® Resin: These are graft copolymers of polyethylene (B3416737) glycol (PEG) on a polystyrene matrix. issuu.comrapp-polymere.com The PEG spacer enhances the swelling of the resin in a broad range of solvents and is believed to improve the solvation of the growing peptide chain, which can be particularly beneficial for synthesizing long or "difficult" sequences. issuu.comrapp-polymere.com Tentagel resins are available with various linkers, including the Rink amide linker, making them suitable for the synthesis of Pra-containing peptide amides. rapp-polymere.com

Amino-Li Resin: This is a newer generation of polyacrylamide-based solid support. iris-biotech.de It exhibits excellent swelling in both organic and aqueous solvents, offering a "greener" alternative to traditional polystyrene resins. iris-biotech.de The aliphatic aminomethylpiperidine (B13870535) functionality of the Li resin is more reactive than the aromatic amines found in many polystyrene resins, facilitating the attachment of linkers. iris-biotech.de This resin can be functionalized with a Rink linker for the synthesis of peptide amides. iris-biotech.de

Coupling Reagent Systems and Reaction Condition Optimization for Pra-Peptide Bonds

The formation of the amide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction in peptide synthesis. The efficiency of this coupling step is paramount for obtaining high yields of the desired peptide. Various classes of coupling reagents have been developed to facilitate this reaction, each with its own advantages and disadvantages.

Carbodiimide-Based Reagents (e.g., DIC, DCC) and Additives (e.g., HOBt, OxymaPure)

Carbodiimides were among the first reagents used for peptide bond formation and remain widely used, particularly in solution-phase synthesis. americanpeptidesociety.orgpeptide.com

DIC (N,N'-Diisopropylcarbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.orggoogle.com DCC is often used in solution-phase synthesis, as the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration. peptide.com In SPPS, DIC is preferred because its corresponding urea (B33335) byproduct is more soluble and can be washed away. peptide.compeptide.com

To improve coupling efficiency and minimize side reactions, particularly racemization, carbodiimides are almost always used in combination with an additive. americanpeptidesociety.orgbachem.com

HOBt (1-Hydroxybenzotriazole): For many years, HOBt was the standard additive used with carbodiimides. It reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and other side reactions. americanpeptidesociety.orgpeptide.com

OxymaPure (Ethyl cyano(hydroxyimino)acetate): This additive has emerged as a superior and non-explosive alternative to HOBt. sigmaaldrich.com When used with DIC, OxymaPure has been shown to provide excellent coupling efficiency and low levels of racemization. rsc.orgpeptide.com

A typical coupling protocol for incorporating Fmoc-L-propargylglycine using DIC/HOBt involves pre-activating the protected amino acid with DIC and HOBt in a suitable solvent like DMF before adding it to the resin-bound free amine. holublab.com

Uronium/Phosphonium-Based Coupling Agents (e.g., HATU, HBTU, COMU)

Uronium and phosphonium (B103445) salts are highly efficient "stand-alone" coupling reagents that have become the standard for many SPPS applications, especially for difficult couplings. sigmaaldrich.commdpi.com They generate active esters in situ, leading to rapid and clean coupling reactions. sigmaaldrich.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These are among the most popular and powerful uronium-based coupling reagents. peptide.commdpi.com HATU, which generates a more reactive HOAt active ester, is generally considered more efficient than HBTU and can lead to less racemization. peptide.comsigmaaldrich.com Both are highly effective for coupling Fmoc-L-propargylglycine during SPPS. nih.gov

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This is a newer generation uronium salt based on OxymaPure. sigmaaldrich.com It is considered a safer and often more efficient alternative to benzotriazole-based reagents like HBTU and HATU. sigmaaldrich.commdpi.comresearchgate.net COMU exists in the more reactive uronium form and requires only one equivalent of base for activation. peptide.com

The choice of coupling reagent can significantly impact the success of a peptide synthesis. The table below summarizes key features of commonly used coupling reagents.

| Coupling Reagent | Class | Key Features |

| DIC | Carbodiimide | Liquid, easy to dispense; requires an additive (e.g., HOBt, OxymaPure). peptide.com |

| DCC | Carbodiimide | Solid; byproduct is insoluble in many organic solvents. peptide.com |

| HATU | Uronium | Highly efficient, low racemization; based on HOAt. peptide.comsigmaaldrich.com |

| HBTU | Uronium | Very efficient; based on HOBt. peptide.comsigmaaldrich.com |

| COMU | Uronium | Oxyma-based, non-explosive, highly reactive. peptide.comsigmaaldrich.com |

Microwave-Assisted Coupling Enhancements in Pra-Peptide Synthesis

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technique for accelerating the synthesis of peptides, including those containing challenging residues like propargylglycine (B1618536). sigmaaldrich.cn The application of microwave energy can significantly shorten reaction times for both the coupling and deprotection steps in SPPS. sigmaaldrich.cngoogle.com This acceleration can lead to higher repetitive yields and ultimately result in purer crude peptide products. sigmaaldrich.cn

For instance, in the synthesis of cyclic RGD peptides, microwave heating to 50°C was shown to accelerate the coupling reaction involving a high-loading resin, a task that required multiple coupling cycles under conventional conditions. researchgate.net The use of microwave irradiation can be particularly beneficial for overcoming difficult coupling steps that may arise from steric hindrance or peptide aggregation on the resin. frontiersin.org Automated microwave-assisted SPPS protocols have been successfully employed to incorporate peptoid building blocks, which can be challenging, into peptide sequences with high efficiency. frontiersin.org This technology allows for the synthesis of complex peptides by increasing coupling efficiency, often requiring less excess of expensive or unique amino acids like Pra. biotage.com

Key Findings in Microwave-Assisted Peptide Synthesis:

| Parameter | Observation | Source |

| Reaction Time | Significant reduction in both coupling and deprotection cycle times. | sigmaaldrich.cngoogle.com |

| Coupling Efficiency | Increased efficiency, especially for sterically hindered or aggregation-prone sequences. | frontiersin.orgbiotage.com |

| Product Purity | Generally results in higher purity of the crude peptide. | sigmaaldrich.cn |

| Difficult Couplings | Effective in driving difficult coupling reactions to completion, such as with high-loading resins. | researchgate.net |

Strategic Application of Trifluoroacetic Acid (TFA) in Peptide Cleavage and Deprotection

The final step in Fmoc-based SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comchempep.com The resulting peptide is obtained as a TFA salt. peptide.comwikipedia.org The composition of the TFA cleavage cocktail is critical for minimizing side reactions and ensuring a high yield of the desired peptide. nih.gov

During the acidolytic cleavage process, reactive cationic species are generated from the protecting groups and the resin linker. thermofisher.comchempep.com If not neutralized, these carbocations can lead to undesired modifications of sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine. peptide.comnih.gov To prevent these side reactions, nucleophilic reagents known as scavengers are added to the TFA cleavage mixture. thermofisher.com

A widely used and effective cleavage cocktail is a mixture of TFA, triethylsilane (TES), and water (H₂O). researchgate.net In this mixture, TFA is the strong acid that facilitates cleavage, while water can act as a scavenger for tert-butyl cations. wpmucdn.com TES is a particularly effective scavenger that can reduce the indole (B1671886) ring of tryptophan if not used carefully, but it is highly efficient at quenching carbocations, driving the deprotection equilibrium towards completion. researchgate.netresearchgate.net The use of silane (B1218182) derivatives like TES or triisopropylsilane (B1312306) (TIPS) can also replace more noxious sulfur-containing scavengers. chempep.com For peptides containing sensitive residues, a common formulation is TFA/TIS/water (95:2.5:2.5), which has proven efficient for most sequences. google.com

The concentration of TFA in the cleavage cocktail is a critical parameter that influences the efficiency of both peptide cleavage from the resin and the removal of side-chain protecting groups. acs.orgvapourtec.com Generally, a high concentration of TFA, often around 95%, is used for the final cleavage. chempep.com

Studies have shown that reducing the TFA concentration can lead to incomplete deprotection of certain protecting groups. For example, in peptides containing tert-butyl protected serine or threonine, a lower TFA content resulted in the incomplete removal of the tBu protecting group. acs.org In another study on the cleavage of GLP-1 from the resin, it was found that only a 95% TFA concentration resulted in the complete cleavage and extraction of the peptide. vapourtec.com Reducing the TFA concentration below 80% not only decreased the purity of the crude product but also increased the time required for complete cleavage. vapourtec.com However, for some highly acid-sensitive resins, a very low concentration of TFA (e.g., 1-2% in DCM) can be used to cleave the peptide while leaving the side-chain protecting groups intact. peptide.com

Effect of TFA Concentration on GLP-1 Cleavage:

| TFA Concentration | Crude Purity (Yield) | Observation | Source |

| 20% | N/A | Incomplete cleavage. | vapourtec.com |

| 40% | 25.8% (49%) | Incomplete cleavage and low purity. | vapourtec.com |

| 60% | 59.3% (67%) | Improved but still incomplete cleavage. | vapourtec.com |

| 80% | 78.8% (66%) | Higher purity but still not complete cleavage. | vapourtec.com |

| 95% | 82% (81%) | Complete cleavage and highest purity. | vapourtec.com |

The choice of scavengers is dictated by the amino acid composition of the peptide. thermofisher.com Different scavengers are effective at protecting specific residues from modification by carbocations generated during TFA cleavage. peptide.com

For peptides containing cysteine, methionine, and tryptophan, thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) are commonly used. chempep.com Phenol is another scavenger that helps preserve the integrity of peptides, particularly tyrosine. wpmucdn.com Trialkylsilanes like TIPS and TES are effective scavengers, with TES being known to irreversibly remove S-Mmt groups from cysteine by donating a hydride to the Mmt cation. researchgate.net

Recent studies have explored alternative scavengers to improve efficiency and reduce odor. For example, 1,4-benzenedimethanethiol (B89542) (1,4-BDMT) has been shown to be a highly effective scavenger, providing crude peptides in improved yields and purities compared to standard aliphatic thiols. rsc.orgpolypeptide.com 1,4-BDMT is also more stable in TFA than other thiols like dithiothreitol (B142953) (DTT). rsc.orgpolypeptide.com

Common Scavengers and Their Applications:

| Scavenger | Target Residues / Application | Source |

| Triisopropylsilane (TIPS) / Triethylsilane (TES) | General carbocation scavenger; effective for Trp and Arg-containing peptides. | chempep.comresearchgate.net |

| Water (H₂O) | Scavenges tert-butyl cations from Asp, Glu, Ser, Thr, Tyr protecting groups. | wpmucdn.com |

| 1,2-Ethanedithiol (EDT) | Protects Cys, Met, and Trp. | chempep.com |

| Phenol | Protects Tyr. | wpmucdn.com |

| Thioanisole | Protects Met, Cys, and Arg. | chempep.com |

| 1,4-Benzenedimethanethiol (1,4-BDMT) | Highly stable and effective alternative to aliphatic thiols. | rsc.orgpolypeptide.com |

Quantitative Aspects of TFA Concentration in Cleavage Protocols

Solution-Phase Approaches for Pra-Peptide Synthesis and Fragment Condensation

While solid-phase peptide synthesis is the most common method, solution-phase synthesis and fragment condensation strategies offer viable alternatives, particularly for the large-scale production of peptides or the synthesis of very long sequences. acs.orggoogle.com

In a convergent or fragment condensation approach, smaller, protected peptide fragments are synthesized independently—often via SPPS—and then coupled together in solution. acs.orgoup.com This strategy can be advantageous as the purification of the intermediate fragments can be simpler than the purification of a full-length, complex peptide synthesized by linear SPPS. oup.com For the synthesis of Pra-containing peptides, a fragment containing the propargylglycine residue can be prepared and then ligated to other peptide fragments. This approach has been used in the synthesis of vaccine constructs incorporating lipidated Pra-peptides. nih.gov

The synthesis of fully protected peptide fragments is a key requirement for successful solution-phase condensation. google.com This often involves using highly acid-labile resins that allow the peptide to be cleaved with its side-chain protection intact, using very dilute acid. peptide.comoup.com These protected fragments can then be coupled in solution to form the final, larger peptide. acs.org

Emerging Techniques and Green Chemistry Considerations in Pra-NH2·TFA Production

The production of peptides, including Pra-NH2·TFA, traditionally involves the use of hazardous solvents and reagents, generating significant chemical waste. peptide.comadvancedchemtech.com Consequently, there is a strong drive towards developing greener and more sustainable synthetic methodologies.

Key areas of innovation include:

Greener Solvents : Replacing hazardous solvents like DMF and DCM with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297). peptide.comacs.org

Flow Chemistry : Moving from batch processing to continuous flow systems can reduce solvent and reagent consumption and allow for better control over reaction conditions. advancedchemtech.comoxfordglobal.com

TFA-Free Cleavage : There is a significant effort to find alternatives to TFA for peptide cleavage due to its classification as a per- and polyfluoroalkyl substance (PFAS) and its corrosive nature. google.comopnme.compolypeptide.com Research is ongoing to identify new acidic protocols that are effective for cleavage but more environmentally friendly. opnme.com

Biocatalysis and Recombinant Technologies : For larger peptides, biosynthesis using engineered microbial systems offers a sustainable alternative to chemical synthesis, reducing solvent waste and utilizing renewable resources. nih.govoxfordglobal.com

Mechanochemistry : Solvent-free synthesis promoted by mechanical energy, such as ball milling, is being explored for short peptides and represents a significant green chemistry advancement. acs.org

These emerging techniques aim to make the entire lifecycle of peptide synthesis, from amino acid coupling to final cleavage and purification, more sustainable and environmentally responsible. oxfordglobal.com

Advanced Spectroscopic and Chromatographic Characterization of Pra Nh2·tfa and Its Conjugates

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

HPLC is a cornerstone technique for both the analysis and purification of peptides. nih.gov Its high-resolution capability allows for the separation of closely related peptide sequences, making it essential for quality control and isolation of the target compound. hplc.eu

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for peptide analysis. sigmaaldrich.com The separation is based on the hydrophobic interaction between the analyte and the stationary phase.

Stationary Phase: C18 (ODS) columns, where an eighteen-carbon aliphatic chain is bonded to a silica (B1680970) support, are the most widely used stationary phases for peptide separations. hplc.eu The quality of the silica is crucial, as high-purity silica minimizes peak tailing and improves resolution, especially at low concentrations of ion-pairing reagents. hplc.eu

Mobile Phase: The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), most commonly acetonitrile (B52724) (ACN). peptide.com A gradient elution is employed, where the concentration of the organic solvent is gradually increased to elute peptides of increasing hydrophobicity. peptide.com

Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is a critical mobile phase additive in peptide RP-HPLC. nih.gov It serves multiple functions: it acts as an ion-pairing agent by forming a neutral complex with positively charged residues on the peptide, thereby increasing their retention on the reversed-phase column. researchgate.net It also helps to control the pH of the mobile phase and suppresses unwanted ionic interactions between the peptides and residual silanol (B1196071) groups on the silica surface, leading to improved peak shape and resolution. sigmaaldrich.com A standard concentration of 0.1% TFA is commonly used in both the aqueous and organic mobile phases. hplc.eupeptide.com This ensures consistent ion-pairing throughout the gradient elution.

A typical RP-HPLC method for analyzing Pra-peptides would utilize a C18 column and a gradient of acetonitrile in water, with 0.1% TFA as a mobile phase additive. hplc.eursc.org For instance, a gradient could run from a low to a high percentage of acetonitrile over a set period to effectively separate the target Pra-peptide from impurities. peptide.com

The transition from analytical to preparative scale HPLC is a critical step in obtaining pure peptides for further studies. This process, known as scale-up, involves adapting the optimized analytical method to a larger column to handle higher sample loads. knauer.net

Analytical Scale: The primary goal of analytical HPLC is to assess the purity of a sample and to develop an optimal separation method. scienceopen.com This is typically performed on columns with a small internal diameter (e.g., 4.6 mm) and involves injecting a small amount of the sample. hplc.eu The resulting chromatogram provides information on the number of components in the mixture and their retention times.

Preparative Scale: Once an effective analytical separation is achieved, the method can be scaled up for preparative purification. peptide.com This involves using a column with a larger diameter and loading a significantly larger amount of the crude peptide mixture. nih.gov The goal is to isolate the peak corresponding to the desired peptide. The fractions collected during the preparative run are then analyzed by analytical HPLC to confirm their purity. peptide.comknauer.net Fractions containing the pure product are pooled and lyophilized to obtain the final, purified peptide. peptide.com

The process of scaling up requires careful consideration of several parameters to maintain the resolution achieved at the analytical scale. This includes adjusting the flow rate in proportion to the column cross-sectional area and potentially modifying the gradient slope. knauer.net

Table 1: Comparison of Analytical and Preparative HPLC Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

| Objective | Purity assessment, method development | Isolation and purification of target compound |

| Column I.D. | Typically 2.1 - 4.6 mm | Typically >10 mm |

| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) |

| Flow Rate | Typically 0.2 - 2.0 mL/min | Scaled up based on column dimensions |

| Outcome | Chromatogram showing purity profile | Collected fractions of purified compound |

The concentration of TFA in the mobile phase can have a significant impact on the chromatographic separation of peptides. nih.gov

Improved Peak Shape: TFA is crucial for achieving sharp, symmetrical peaks for most peptides. hplc.eu In the absence of an ion-pairing reagent, peptides can interact strongly with residual silanol groups on the silica stationary phase, leading to broad, tailing peaks. sigmaaldrich.com

Effect on Resolution: The concentration of TFA can influence the retention and selectivity of peptide separations. While a concentration of 0.1% is standard, studies have shown that for some peptide mixtures, particularly those containing multiple positively charged residues, a higher concentration of TFA (e.g., 0.2-0.25%) can lead to optimal resolution. nih.govresearchgate.net Conversely, in some cases, lowering the TFA concentration has been found to improve the separation of specific peptides. researchgate.net

Considerations for LC-MS: While beneficial for UV detection, TFA can suppress the signal in mass spectrometry, particularly with electrospray ionization. sigmaaldrich.com This is because TFA can form strong ion pairs with the analyte in the gas phase, reducing ionization efficiency. Therefore, when coupling HPLC to a mass spectrometer, it is often desirable to use the lowest concentration of TFA that still provides acceptable peak shape and resolution. hplc.eu

The optimization of TFA concentration is a key aspect of method development in peptide HPLC, requiring a balance between achieving good chromatographic performance and ensuring compatibility with the chosen detection method.

Strategies for Analytical and Preparative Scale Separation and Purification

Mass Spectrometry (MS) for Molecular Mass and Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight and elucidating the structure of peptides and their conjugates. europeanpharmaceuticalreview.com

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like peptides. mdpi.com In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

ESI-MS is frequently coupled with HPLC (LC-MS) to provide both separation and mass analysis in a single run. ub.edu This allows for the determination of the molecular weight of each component as it elutes from the HPLC column. For Pra-NH2·TFA and its peptide conjugates, ESI-MS can be used to:

Confirm the molecular weight of the synthesized peptide, providing strong evidence of its identity. units.it

Detect the presence of impurities and side-products from the synthesis.

Analyze the fragmentation patterns of the peptide (MS/MS) to confirm its amino acid sequence. mdpi.com

Table 2: Representative ESI-MS Data for a Hypothetical Pra-Peptide Conjugate

| Compound | Calculated Molecular Weight (Da) | Observed m/z (ESI-MS) |

| Pra-Peptide | 1500.7 | 751.35 [M+2H]2+, 501.23 [M+3H]3+ |

| Pra-Peptide Conjugate | 1850.9 | 926.45 [M+2H]2+, 617.97 [M+3H]3+ |

MALDI-ToF MS is another soft ionization technique widely used for the analysis of biomolecules, including peptides and proteins. creative-proteomics.com In MALDI, the analyte is co-crystallized with a matrix compound on a target plate. A pulsed laser is then used to irradiate the spot, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions. creative-proteomics.com The time it takes for these ions to travel through a flight tube to the detector (the time-of-flight) is proportional to their mass-to-charge ratio.

MALDI-ToF MS is particularly useful for:

Rapid molecular weight determination: It provides a fast and accurate measurement of the molecular weight of peptides. europeanpharmaceuticalreview.comfrontiersin.org

Analysis of complex mixtures: MALDI-ToF MS can be used for peptide mass fingerprinting (PMF), where a protein is digested into smaller peptides, and the resulting mass spectrum is used to identify the protein. creative-proteomics.com

Characterization of conjugates: It is effective in analyzing peptide conjugates and modifications. mdpi.com

Both ESI-MS and MALDI-ToF MS are powerful and often complementary techniques for the comprehensive characterization of Pra-NH2·TFA and its conjugates, ensuring the identity, purity, and structural integrity of these important research compounds. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level insight into the three-dimensional structure and dynamics of molecules in solution. rsc.orgnih.gov For Pra-containing peptides and their conjugates, NMR is crucial for verifying the chemical structure, determining conformation, and studying interactions.

One-Dimensional NMR (¹H, ¹³C) Analysis of Pra-Containing Structures

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial characterization of Pra-NH2·TFA and its derivatives. jmchemsci.comclockss.org The ¹H NMR spectrum will show characteristic signals for the protons of the propargyl group, including the acetylenic proton (H-C≡), the methylene (B1212753) protons adjacent to the alkyne (CH₂-C≡), and the alpha-proton (α-CH). For example, in a study synthesizing a triazole-linked glycoamino acid, the propargyl methylene hydrogens appeared as distinct signals in the ¹H NMR spectrum. nih.gov

Similarly, the ¹³C NMR spectrum provides key information about the carbon framework. clockss.org The carbons of the alkyne group (C≡C) have characteristic chemical shifts that are readily identifiable. These 1D spectra are essential for confirming the successful synthesis and purity of the initial Pra-containing building blocks and the final peptide conjugates. jmchemsci.comclockss.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Propargylglycine (B1618536) Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H Acetylenic | ~2.0 - 3.0 | Chemical shift can vary with solvent and molecular environment. |

| ¹H Methylene (propargylic) | ~2.5 - 3.5 | Often appears as a doublet or multiplet. |

| ¹H Alpha-proton | ~4.0 - 4.5 | Coupling to backbone and side-chain protons can create complex multiplets. |

| ¹³C Acetylenic (alkynyl) | ~70 - 90 | Two distinct signals for the two sp-hybridized carbons. |

| ¹³C Methylene (propargylic) | ~20 - 30 | |

| ¹³C Alpha-carbon | ~50 - 55 |

Note: Chemical shifts are approximate and can be influenced by the specific peptide sequence, solvent, and presence of conjugates.

Two-Dimensional NMR Techniques (e.g., TOCSY, HSQC, HMBC) for Complete Assignment

For a complete and unambiguous assignment of all proton and carbon signals in a Pra-containing peptide, two-dimensional (2D) NMR techniques are indispensable. nih.govprinceton.eduslideshare.net

Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a spin system. princeton.edu For a peptide, this means that all the protons of a single amino acid residue can be connected, which is crucial for assigning the individual residues.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. princeton.edu This provides a direct link between the proton and carbon backbone and side-chain signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for connecting adjacent amino acid residues and for confirming the structure of conjugated adducts to the Pra side chain. For example, HMBC correlations between the propargyl methylene protons of Pra and the carbons of a triazole ring formed via click chemistry provide definitive evidence of the conjugation. nih.gov

Together, these 2D NMR experiments allow for a detailed, atom-by-atom mapping of the molecular structure of Pra-peptides and their conjugates. nih.gov

Isotopic Labeling Strategies for Enhanced NMR Characterization

For larger peptides and proteins, NMR spectra can become very crowded and difficult to interpret due to signal overlap. biorxiv.org Isotopic labeling, the incorporation of NMR-active isotopes such as ¹³C and ¹⁵N, is a powerful strategy to overcome this challenge. biorxiv.orgibs.fr By selectively labeling specific amino acids or types of atoms, researchers can simplify complex spectra and focus on specific regions of interest. ibs.fr

For studies involving Pra-containing peptides, isotopic labeling of either the peptide backbone or specific amino acid residues can facilitate the analysis of structural changes upon conjugation. ufmg.br For instance, uniform ¹⁵N labeling would allow for the use of ¹H-¹⁵N HSQC, a sensitive 2D NMR experiment that provides a unique signal for each amino acid residue (except proline), effectively acting as a fingerprint of the peptide's structure. biorxiv.org While direct isotopic labeling of the Pra-NH2·TFA building block itself is less common, the surrounding amino acids can be labeled to probe the local environment of the Pra residue. ufmg.br The use of L-propargylglycine has also been explored as a label for parahydrogen-induced polarization (PHIP), a technique that can dramatically enhance NMR signals. rsc.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group and Bond Analysis

Fourier-transform infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and analyzing the secondary structure of peptides. nih.govnih.gov The absorption of infrared radiation causes vibrations in molecular bonds, and the frequencies of these vibrations are characteristic of specific bond types and structural motifs. nih.gov

For Pra-containing structures, the FTIR spectrum will exhibit a characteristic absorption band for the alkyne C≡C stretching vibration, typically found in the range of 2100-2260 cm⁻¹. The C-H stretch of the terminal alkyne usually appears around 3300 cm⁻¹. ru.nl

In the context of peptides, the most informative region is the amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. nih.govresearchgate.net The precise frequency of the amide I band is sensitive to the peptide's secondary structure.

Table 3: Typical Amide I Band Frequencies in FTIR for Peptide Secondary Structures

| Secondary Structure | Typical Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low frequency), 1680 - 1700 (high frequency for antiparallel sheets) |

| β-Turn | ~1660 - 1685 |

| Random Coil | 1640 - 1650 |

Source: nih.govresearchgate.net

FTIR can be used to monitor conformational changes in Pra-peptides upon conjugation or interaction with other molecules. nih.gov For example, a shift in the amide I band could indicate a change from a random coil to a more ordered α-helical or β-sheet structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Pra-Peptides

Circular dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution. creative-proteomics.comamericanpeptidesociety.org The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, when arranged in regular secondary structures, is a chiral chromophore that gives rise to characteristic CD spectra in the far-UV region (185-240 nm). creative-proteomics.comunits.it

α-Helices typically show two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-Sheets are characterized by a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coils generally exhibit a strong negative band below 200 nm. americanpeptidesociety.org

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| L-propargylglycine | Pra |

| L-propargylglycine C-terminal amide trifluoroacetic acid salt | Pra-NH2·TFA |

Integration of Multi-Modal Characterization Data for Comprehensive Structural Validation

The unequivocal structural validation of Pra-NH2·TFA (Propargylamine-Trifluoroacetic acid) and its conjugates necessitates a multi-modal characterization approach. This strategy involves the synergistic integration of data from various advanced spectroscopic and chromatographic techniques. By combining the insights derived from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), a comprehensive and robust structural elucidation can be achieved. This integrated approach is crucial for confirming the primary structure, assessing purity, and identifying any potential side-products or impurities formed during synthesis and purification.

The power of this multi-modal strategy lies in the complementary nature of the data obtained from each technique. While HPLC provides information on the purity and retention characteristics of the compound, MS offers precise molecular weight determination and fragmentation patterns that help in sequence verification. Concurrently, NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule, allowing for the confirmation of covalent structure and stereochemistry. The convergence of data from these distinct analytical methods provides a higher level of confidence in the structural assignment than any single technique could offer alone.

For instance, in the characterization of peptide conjugates, HPLC is often used as the initial analytical tool to assess the purity of the synthesized compound. mdpi.com The use of trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is common in reversed-phase HPLC for peptides, as it improves peak shape and resolution by suppressing the ionization of residual silanols on the stationary phase and protonating basic residues of the peptide. waters.comchromforum.orghplc.eu However, TFA can cause ion suppression in mass spectrometry, making formic acid a more suitable alternative for LC-MS applications. researchgate.net

Following chromatographic assessment, mass spectrometry is employed for molecular weight confirmation. For Pra-NH2·TFA conjugates, electrospray ionization (ESI) is a commonly used technique that can provide the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. High-resolution mass spectrometry (HR-MS) can further provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

NMR spectroscopy serves as a definitive tool for structural confirmation. One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide information on the chemical shifts and coupling constants of the protons and carbons in the molecule, which are unique to its specific structure. acs.orgipb.pt For example, the successful conjugation of a molecule to Pra-NH2 can be confirmed by the presence of characteristic signals for the propargyl group in the NMR spectrum. mdpi.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and between protons and carbons, respectively, further solidifying the structural assignment.

The integration of these multi-modal data sets is exemplified in the analysis of complex peptide conjugates. The HPLC chromatogram provides the purity profile, the mass spectrum confirms the expected molecular weight of the conjugate, and the NMR spectra verify the covalent linkages and the integrity of the individual components. Any discrepancies between the data sets would signal the presence of impurities or unexpected side reactions, prompting further investigation.

A hypothetical example of integrated data for a Pra-NH2 conjugate is presented in the tables below.

Table 1: Illustrative HPLC and Mass Spectrometry Data for a Hypothetical Pra-NH2 Conjugate

| Parameter | Value | Reference |

| HPLC Purity | ||

| Column | C18 reversed-phase | mdpi.com |

| Mobile Phase A | 0.1% TFA in Water | mdpi.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile | mdpi.com |

| Gradient | 5-95% B over 30 min | mdpi.com |

| Retention Time | 15.2 min | |

| Purity (at 214 nm) | >95% | clinisciences.com |

| Mass Spectrometry | ||

| Ionization Mode | ESI+ | |

| Calculated [M+H]⁺ | 831.32255 | |

| Observed [M+H]⁺ | 831.31934 |

Table 2: Representative ¹H NMR Data for a Hypothetical Pra-NH2 Conjugate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 8.89 | d | 1H | Amide NH | |

| 7.6-7.9 | m | 1H | Triazole CH | researchgate.net |

| 3.42 | d | 2H | Propargyl CH₂ | mdpi.com |

| 2.26 | t | 1H | Alkyne CH | mdpi.com |

| 1.50 | s | 2H | Amine NH₂ | mdpi.com |

The comprehensive structural validation through the integration of multi-modal characterization data is a cornerstone of modern chemical and pharmaceutical analysis. jcesr.orgosti.gov It ensures the identity, purity, and structural integrity of novel compounds like Pra-NH2·TFA and its derivatives, which is a prerequisite for their use in further research and development.

Mechanistic Investigations and Reaction Pathways Involving Pra Nh2·tfa in Synthetic Transformations

Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Pra-Peptides

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.govwiley-vch.de This reaction is particularly valuable for bioconjugation, including the modification of peptides containing the non-canonical amino acid L-propargylglycine (Pra). The terminal alkyne group of Pra serves as a handle for the attachment of various molecules, such as affinity tags, imaging agents, or other peptides. nih.govbachem.com The reaction's success in peptide chemistry stems from its high selectivity for terminal alkynes and azides, allowing it to proceed in the presence of numerous other functional groups found in peptides without the need for protecting groups. nih.govnih.gov

The generally accepted mechanism for the CuAAC reaction involves a stepwise process. wiley-vch.de It begins with the formation of a π-complex between the Cu(I) catalyst and the terminal alkyne of the Pra-containing peptide. This is followed by deprotonation of the alkyne to form a copper acetylide intermediate. The azide (B81097) then coordinates to the copper center, and a subsequent cycloaddition and protonolysis yield the triazole product and regenerate the Cu(I) catalyst. wiley-vch.de The activation energy for this catalyzed reaction is significantly lower than that of the uncatalyzed Huisgen 1,3-dipolar cycloaddition. wiley-vch.de

Role of Copper Catalysts and Ligands in CuAAC Efficiency and Selectivity

The efficiency and selectivity of the CuAAC reaction on Pra-peptides are critically dependent on the copper catalyst and the coordinating ligands. While Cu(I) is the active catalytic species, it is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. wiley-vch.denih.gov

Copper Source and Ligands:

A variety of copper sources and ligands are employed to enhance the CuAAC reaction. nih.gov Ligands serve a dual purpose: they stabilize the active Cu(I) oxidation state against disproportionation and oxidation, and they accelerate the reaction rate. acs.orgrsc.org The choice of ligand can significantly impact the reaction's performance, especially in complex biological media. rsc.org

Commonly used ligands include:

Tris(triazolylmethyl)amine (TBTA): This ligand is widely used to stabilize Cu(I) and prevent its oxidation. nih.gov

Bathophenanthroline sulfonated (BPS): A water-soluble ligand that is effective for bioconjugation. nih.gov

N-heterocyclic carbenes (NHCs): These ligands form robust complexes with Cu(I) and can promote CuAAC reactions in various media, including organic solvents, water, and biological buffers. rsc.org They are known for their strong σ-donating ability, which stabilizes the Cu(I) center. rsc.org

Polydentate amines and heterocycles: These can chelate the copper ion, enhancing its catalytic activity. acs.org

Phosphines: Another class of ligands that can effectively stabilize the Cu(I) catalyst. acs.org

The development of ligand-free CuAAC methods has also been explored for peptide modifications, which can simplify the purification process. researchgate.net In some cases, the reaction proceeds efficiently without the addition of an external ligand, particularly with certain substrates and reaction conditions. researchgate.net

The amino acid composition of the peptide itself can influence the reaction. For instance, peptides containing cysteine residues may react slower due to the thiol group complexing with the copper catalyst. frontiersin.org

Kinetics of CuAAC Reactions for Peptide Bioconjugation

The kinetics of CuAAC reactions are complex and can be influenced by several factors, including the concentrations of reactants, the nature of the ligand, and the presence of other species in the reaction mixture. nih.gov Real-time infrared spectroscopy has been used to monitor the reaction, revealing that the consumption of the alkyne and azide occurs sequentially, suggesting the formation of a 1:1 complex between the two reactants before the final triazole product is formed. researchgate.net The rate-determining step has been identified as the conversion of this azide-alkyne complex to the triazole. researchgate.net

The rate of the CuAAC ligation can vary significantly depending on the peptide sequence. frontiersin.org For example, the presence of certain amino acids can either accelerate or hinder the reaction. It has been observed that the proximity of the alkyne group to an amide bond can enhance the reaction kinetics. nih.gov Conversely, the presence of sequential glycol groups near the alkyne can decrease the reaction rate. nih.gov

Studies have shown that dicopper species may be more active catalysts than their monomeric counterparts, suggesting that the formation of bimetallic active species could be a key factor in the reaction mechanism. acs.org The reaction rate can be accelerated by several orders of magnitude compared to the uncatalyzed reaction, and this acceleration can be further enhanced by the use of appropriate ligands. researchgate.net

One-Pot Click Reaction Strategies Involving Pra-Containing Substrates

One-pot strategies that combine multiple reaction steps without intermediate purification are highly desirable for their efficiency. In the context of Pra-containing peptides, one-pot procedures have been developed to streamline their modification. researchgate.net

One such strategy involves a one-pot diazotransfer followed by a CuAAC reaction. In this approach, a primary amine is first converted to an azide using a diazotransfer reagent in the presence of a Cu(II) catalyst. rsc.org Then, a reducing agent is added to the same pot to generate the Cu(I) catalyst in situ, which then facilitates the click reaction between the newly formed azide and a Pra-containing substrate. rsc.org This method has been successfully used for the functionalization of propargyl-glycine and short peptides containing this amino acid. rsc.org

Another one-pot approach involves the sequential coupling of peptide fragments via native chemical ligation (NCL) followed by a CuAAC reaction. researchgate.net For example, two propargyl-containing peptides can be ligated through NCL, and the resulting product can then undergo an intramolecular or intermolecular click reaction to introduce further modifications, such as glycosylation. researchgate.net

These one-pot strategies offer a convergent and efficient route for the synthesis of complex modified peptides, minimizing handling and purification steps. researchgate.net The compatibility of the click reaction with other ligation chemistries, like NCL, expands the toolbox for creating sophisticated peptide architectures. researchgate.net

Table 1: Examples of One-Pot Click Reactions with Pra-Containing Substrates

| Reaction Type | Reactants | Catalysts/Reagents | Product | Reference |

|---|

Non-Catalytic and Catalytic Roles of Trifluoroacetic Acid (TFA) in Organic Transformations

Trifluoroacetic acid (TFA) is a strong organic acid widely used in organic synthesis as a reagent, solvent, and catalyst. researchgate.neteurekaselect.com Its utility stems from its strong acidity, low boiling point, and miscibility with water. researchgate.net Pra-NH₂·TFA, or propargylglycinamide trifluoroacetate (B77799), incorporates the TFA counterion, which can participate in or influence various chemical transformations.

TFA as a Reagent in Trifluoroethylation of Amines

TFA can serve as a source for the trifluoroethyl group in the trifluoroethylation of amines. A notable application is a catalyst-free method for the reductive trifluoroethylation of primary and secondary amines. researchgate.net In this reaction, TFA acts as the trifluoroethyl source in the presence of a reducing agent like phenylsilane. This method is attractive due to its operational simplicity and tolerance of a wide range of functional groups, including alkenes, esters, nitriles, and amides. researchgate.net

The reaction proceeds without the need for a metal catalyst and can be performed under relatively mild conditions. researchgate.net This approach allows for the direct installation of the trifluoroethyl group onto an amine, a valuable modification in medicinal chemistry for altering the physicochemical properties of molecules. researchgate.net

Table 2: Catalyst-Free Trifluoroethylation of Amines using TFA

| Substrate | Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|

| Secondary Amines | TFA, Phenylsilane | Catalyst-free, broad functional group tolerance | Generally good to high | researchgate.net |

| Primary Amines | Aldehyde, TFA, Phenylsilane | Three-component coupling | Generally good to high | researchgate.net |

Derivative Roles of Triflimides (Tf₂NH) in Cycloaddition and Related Reactions

While not directly involving TFA, its derivative, bis(trifluoromethanesulfonyl)imide, commonly known as triflimide (Tf₂NH), is a highly effective Brønsted acid catalyst in various organic reactions, including cycloadditions. mdpi.comresearchgate.net Triflimide is considered a "super Brønsted acid" and has been shown to be a superior catalyst to triflic acid (TfOH) in many instances. researchgate.net

Triflimide has been successfully employed as a catalyst in:

Diels-Alder reactions: It can catalyze the [4+2] cycloaddition between dienes and dienophiles. mdpi.comresearchgate.net For example, chiral oxazaborolidines treated with triflimide generate highly efficient and enantioselective Diels-Alder catalysts. researchgate.net

[3+2] Cycloadditions: Triflimide catalyzes the formal [3+2] cycloaddition of ynamides with oxadiazolones to produce aminoimidazoles. researchgate.net

[2+2] Cycloadditions: It can catalyze the cycloaddition of silyl (B83357) enol ethers with α,β-unsaturated esters to form substituted cyclobutanes. researchgate.net

The catalytic activity of triflimide is attributed to its strong acidity and the low nucleophilicity of its conjugate base (Tf₂N⁻). researchgate.net It can also act as a precursor to highly reactive cationic metal complexes or organic intermediates. researchgate.net The use of triflimide highlights the broader utility of trifluoromethyl-containing sulfonamides and imides, which are conceptually related to TFA, in promoting important synthetic transformations.

Conformational Dynamics and Stability of Pra-Modified Peptides and Their Conjugates

The incorporation of non-natural amino acids, such as L-propargylglycine (Pra), into peptide sequences is a significant strategy for modulating their structural and functional properties. The unique alkyne side chain of Pra serves as a versatile handle for various chemical modifications, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted triazole bridge. This modification has profound effects on the conformational dynamics and stability of the resulting peptides and their conjugates.

The introduction of a Pra residue and its subsequent conversion to a triazole linkage can enforce specific secondary structures. For instance, a triazole bridge formed between two antiparallel strands of a peptide can induce and stabilize a β-hairpin conformation. nih.govunimi.it The degree of this stabilization is dependent on the length of the bridge connecting the peptide backbone to the triazole ring. nih.gov Furthermore, the interaction between the triazole ring and other residues, such as a favorable interaction with an indole (B1671886) ring of tryptophan, can further enhance the stability of the β-hairpin structure. rsc.org

In addition to β-hairpins, Pra modifications and subsequent cyclization can also stabilize α-helical structures. frontiersin.orgnih.gov Circular dichroism (CD) and nuclear magnetic resonance (NMR) studies have shown that cyclization via a triazole bridge can lead to a high prevalence of turn-helical structures. acs.orgnih.gov The stability of these helical conformations can be further enhanced by conjugation to polymers like polyethylene (B3416737) glycol (PEG). Such conjugation can increase the proportion of the helical conformer by increasing positive charge density and solvating intramolecular charges, thereby preserving the helical structure. nih.govacs.org

Molecular dynamics simulations provide further insight into the conformational landscape of Pra-modified peptides. These computational methods allow for the analysis of structural transitions and the stability of different conformational states. nih.govresearchgate.netacs.orgresearchgate.net For example, simulations can reveal the existence of both random coil and α-helical conformers in the gas phase and in solution, and how the equilibrium between these states is shifted by modifications like PEGylation. nih.govacs.org The stability of Pra-modified peptides is also notably enhanced against enzymatic degradation. The triazole ring, being resistant to proteases and isomerases, imparts significant metabolic stability to the peptide, a crucial attribute for therapeutic applications. frontiersin.orguq.edu.au

| Modification/Conjugation | Affected Secondary Structure | Key Findings | Supporting Evidence |

|---|---|---|---|

| Triazole Bridge (from Pra) | β-Hairpin | Induces and stabilizes β-hairpin conformation; stability is dependent on bridge length. nih.gov | NMR Spectroscopy, CD Spectroscopy nih.govrsc.org |

| Triazole Bridge (from Pra) | α-Helix | Promotes the formation of turn-helical structures. acs.orgnih.gov | CD and NMR Studies acs.orgnih.gov |

| PEG Conjugation | α-Helix | Increases the stability and proportion of the helical conformer. nih.govacs.org | Ion Mobility Mass Spectrometry, CD Spectroscopy, Molecular Dynamics Simulations nih.govacs.org |

| Triazole Formation | General Stability | Confers resistance to enzymatic degradation by proteases. frontiersin.orguq.edu.au | Stability Assays uq.edu.au |

Influence of the Trifluoroacetate Counter-Ion on Peptide Properties and Interactions

The trifluoroacetate (TFA) anion is a common counter-ion for synthetic peptides, including those containing Pra-NH2, as it is frequently used during the final cleavage step from the solid-phase resin and as a mobile phase additive in purification by high-performance liquid chromatography (HPLC). genscript.comgenscript.comnih.gov While often considered an inert component, the TFA counter-ion can significantly influence the physicochemical properties and biological activity of peptides. nih.govresearchgate.net

The concentration of TFA in the mobile phase is a critical parameter that can be adjusted to optimize peptide separations. Increasing the TFA concentration generally leads to increased retention times, particularly for peptides with multiple positive charges. nih.govacs.org This effect can be exploited to improve the resolution between peptides with different charge states. nih.gov Furthermore, TFA helps to suppress adverse ionic interactions between the peptide and free silanol (B1196071) groups on the silica-based column packing, which improves peak shape and reduces tailing. hplc.euresearchgate.net However, the concentration of TFA must be carefully controlled, as excessively high concentrations can lead to peak broadening for some peptides, while very low concentrations may result in poor peak shape and loss of resolution. hplc.eubiotage.com The choice of counter-ion also affects selectivity; more hydrophobic counter-ions like heptafluorobutyric acid (HFBA) produce greater increases in retention times compared to TFA. nih.govnih.govtandfonline.com

| Parameter | Effect of TFA | Mechanism | Reference |

|---|---|---|---|

| Retention Time | Increases, especially for basic peptides. | Ion-pairing with positively charged residues increases overall hydrophobicity. nih.govtandfonline.com | nih.govnih.gov |

| Peak Shape | Improves (reduces tailing). | Suppresses ionic interactions with stationary phase silanol groups. hplc.euresearchgate.net | researchgate.nethplc.eu |

| Resolution | Can be improved by adjusting TFA concentration. | Differentially affects retention of peptides based on their charge and hydrophobicity. nih.gov | nih.gov |

| Selectivity | Altered based on ion-pairing reagent hydrophobicity. | Hydrophobic counter-ions (e.g., HFBA) provide different selectivity compared to TFA. nih.govtandfonline.com | nih.govtandfonline.com |

The presence of the trifluoroacetate counter-ion can have significant and often confounding effects on the behavior of peptides in various in vitro research systems. nih.govresearchgate.net These effects stem from the ability of TFA to alter a peptide's secondary structure, solubility, and aggregation propensity, as well as to directly interact with cellular systems. genscript.comroyalsocietypublishing.orgnih.gov

TFA can influence the secondary structure of peptides. For some peptides, the presence of TFA has been shown to induce a slight increase in helical content compared to other counter-ions like chloride. nih.gov However, its presence can also interfere with structural analysis techniques such as Fourier-transform infrared (FTIR) spectroscopy, where a strong absorbance band from TFA can overlap with the peptide's amide I band. genscript.comnih.gov

A critical impact of TFA is on peptide aggregation. For amyloidogenic peptides like amyloid-β, the TFA counter-ion has been shown to influence its aggregation propensity and the morphology of the resulting fibrils. royalsocietypublishing.orgnih.gov In some cases, TFA can destabilize peptide-protein complexes, leading to selective aggregation of the peptide component. nih.gov Conversely, TFA is also used as a disaggregating agent to prepare monomeric peptide stocks for fibrillization assays, highlighting its complex and context-dependent effects. researchgate.net

Furthermore, residual TFA in peptide preparations can directly affect cellular behavior in in vitro assays, leading to experimental artifacts. genscript.com It has been reported to inhibit cell proliferation in some cell types, such as osteoblasts, even at nanomolar concentrations. researchgate.net In other instances, TFA has been observed to stimulate cell growth. genscript.comrsc.org These biological effects are a significant concern, as they can confound the interpretation of a peptide's intrinsic activity. researchgate.netresearchgate.net Therefore, for many biological studies, it is recommended to exchange the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride. researchgate.net

| Property/System Affected | Observed Impact of TFA | Example/Context | Reference |

|---|---|---|---|

| Secondary Structure | Can induce slight increases in helicity; interferes with FTIR analysis. | Pediocin PA-1 showed a slight increase in helical structure with TFA vs. Cl-. nih.gov | genscript.comnih.gov |

| Aggregation | Influences aggregation propensity and fibril morphology. Can also act as a disaggregating agent. | Affects aggregation of amyloid-β peptide. royalsocietypublishing.orgnih.gov Destabilizes the centrin-melittin complex. nih.gov | royalsocietypublishing.orgnih.govnih.govresearchgate.net |

| Cellular Assays | Can inhibit or stimulate cell proliferation, leading to experimental artifacts. | Inhibited osteoblast proliferation; stimulated murine glioma cell growth. genscript.comresearchgate.net | genscript.comgenscript.comresearchgate.netrsc.org |

| Molecular Interactions | Can act as an allosteric modulator of receptors. | TFA was found to be an allosteric modulator of the glycine (B1666218) receptor. genscript.com | genscript.com |

Applications of Pra Nh2·tfa and Its Derivatives in Advanced Chemical Biology and Organic Synthesis Research

Design and Synthesis of Chemically Modified Peptides and Peptidomimetics

The incorporation of propargylamine (B41283) into peptides allows for precise chemical modifications that can enhance their structural and functional properties.

Macrocyclization of Peptides via Click Chemistry for Conformational Control

Peptide macrocyclization is a powerful strategy to improve the bio-availability and clinical efficacy of peptide-based therapeutics by constraining their conformation. bachem.combachem.com The click reaction, specifically the CuAAC, offers a robust and efficient method for achieving this. bachem.combachem.com By incorporating both an azide-containing amino acid and a propargyl-containing amino acid (such as one derived from Pra-NH2) into a linear peptide sequence, an intramolecular side chain-to-side chain cyclization can be induced. bachem.combachem.comnih.gov This process forms a stable and rigid triazole bridge, which mimics the planarity of an amide bond but is less susceptible to hydrolytic cleavage. bachem.com This method has been successfully employed to generate novel heterodetic cyclopeptides and to stabilize specific secondary structures, such as 310-helices. bachem.combachem.com In some instances, the click-mediated macrocyclization can also lead to the formation of macrocyclic heterodimers, opening avenues for the synthesis of complex peptide architectures that are otherwise difficult to obtain. bachem.combachem.com

Site-Specific Derivatization for Enhanced Functionality and Research Probe Development

The propargylamine moiety serves as a convenient handle for the site-specific functionalization of amino acids and peptides. nih.govacs.org This allows for the attachment of various molecular entities, such as fluorophores, affinity tags, or other bioactive molecules, to a specific position within a peptide or protein. nih.govresearchgate.net One method involves the copper(I)-catalyzed aldehyde-alkyne-amine (A³) coupling, which can directly functionalize amino acids to form dipropargylated products. nih.govacs.org The resulting propargylamine functionality can then be further modified using click chemistry. nih.govacs.org

Another approach utilizes enzymes like transglutaminase (TGase) for site-specific protein modification. nih.govresearchgate.net Tissue transglutaminase (TG2), for instance, can catalyze the incorporation of propargylamine into glutamine residues of a protein. nih.govresearchgate.net This "propargylation" provides a bioorthogonal handle for subsequent labeling with azide-containing molecules through a dipolar cycloaddition reaction. nih.govresearchgate.net This chemoenzymatic strategy has been demonstrated by the selective functionalization and fluorescent labeling of proteins like casein. nih.govresearchgate.net

The ability to site-specifically modify peptides and proteins is crucial for developing research probes to study their function and interactions. For example, a clickable RGD peptide has been synthesized by reacting the lysine (B10760008) side chain with azido (B1232118) acetic acid, allowing it to be linked to other peptide fragments. bachem.combachem.com Similarly, cell-permeable peptides have been created by clicking alkynyl-modified peptide drugs, using propargylamine, with nona-arginine (B115151) modified with an azide (B81097) group. qyaobio.combachem.combachem.com

Development of Activity-Based Probes (ABPs) and Advanced Chemical Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of entire enzyme families in complex biological systems. nih.gov Pra-NH2 and its derivatives are valuable components in the design of such probes.

Pra-Based Probes for Investigating Protein Tyrosine Phosphatase (PTP) Subfamilies